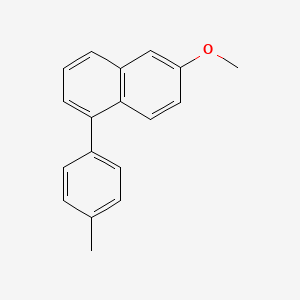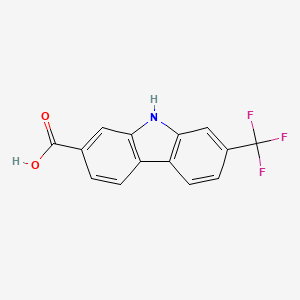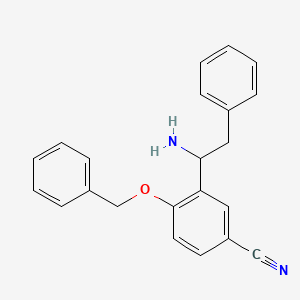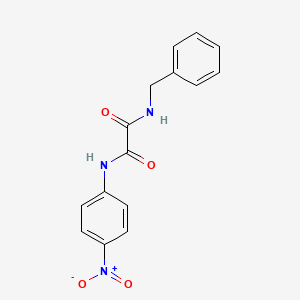
1,4-Bis(3-iodopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(3-iodopropyl)benzene is an organic compound with the molecular formula C12H16I2 It consists of a benzene ring substituted with two 3-iodopropyl groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis(3-iodopropyl)benzene can be synthesized through the reaction of 1,4-dibromobenzene with 3-iodopropyl magnesium bromide in the presence of a suitable catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(3-iodopropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Reduction Reactions: The iodine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate or cesium carbonate. The reactions are often performed in solvents like toluene or ethanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in reduction reactions, usually in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Coupling Reactions: Products include biaryl compounds or extended aromatic systems.
Reduction Reactions: Products include the corresponding hydrocarbons, such as 1,4-bis(3-propyl)benzene.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(3-iodopropyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals or agrochemicals.
Industry: The compound can be used in the production of advanced materials, such as polymers or nanomaterials, due to its ability to undergo various chemical modifications.
Wirkmechanismus
The mechanism of action of 1,4-Bis(3-iodopropyl)benzene depends on the specific chemical reactions it undergoes. In substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In coupling reactions, the compound forms intermediates with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(3-iodopropyl)benzene can be compared with other similar compounds, such as:
1,4-Dibromobenzene: Similar structure but with bromine atoms instead of iodine. It is less reactive in substitution reactions due to the lower leaving group ability of bromine.
1,4-Bis(3-chloropropyl)benzene: Similar structure but with chlorine atoms instead of iodine. It is also less reactive in substitution reactions compared to the iodine derivative.
1,4-Bis(3-propyl)benzene: Similar structure but without halogen atoms. It does not undergo substitution or coupling reactions but can be used as a hydrocarbon scaffold in organic synthesis.
The uniqueness of this compound lies in its high reactivity due to the presence of iodine atoms, making it a versatile intermediate in various chemical transformations.
Eigenschaften
CAS-Nummer |
650604-04-9 |
|---|---|
Molekularformel |
C12H16I2 |
Molekulargewicht |
414.06 g/mol |
IUPAC-Name |
1,4-bis(3-iodopropyl)benzene |
InChI |
InChI=1S/C12H16I2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8H,1-4,9-10H2 |
InChI-Schlüssel |
RMNFVLWZSYVWAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCI)CCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12611088.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine](/img/structure/B12611089.png)
![1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]-](/img/structure/B12611095.png)

![[2-(Piperidin-3-yl)phenyl]methanol](/img/structure/B12611110.png)


![2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12611131.png)
![3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611132.png)

silane](/img/structure/B12611139.png)
![1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B12611142.png)


